2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline
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Overview
Description
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline is a complex organic compound with a molecular formula of C17H15N5S . This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves multiple steps, starting from the appropriate benzothiophene derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline include:
Tetrahydrobenzothieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Tetrahydrobenzothienotriazolopyrimidines: These derivatives have variations in the triazolo and pyrimidine rings, leading to different chemical and biological properties.
2-(8,9,10,11-Tetrahydro1
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)aniline |
InChI |
InChI=1S/C17H15N5S/c18-12-7-3-1-5-10(12)15-20-16-14-11-6-2-4-8-13(11)23-17(14)19-9-22(16)21-15/h1,3,5,7,9H,2,4,6,8,18H2 |
InChI Key |
WKHZAQQVPCXZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5N |
Origin of Product |
United States |
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